Cas no 93467-61-9 (4-(2,4-dimethoxyphenyl)butan-2-one)

4-(2,4-dimethoxyphenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 4-(2,4-dimethoxyphenyl)-
- 4-(2,4-dimethoxyphenyl)butan-2-one
- SCHEMBL266527
- XVDBFSJIRHTDCP-UHFFFAOYSA-N
- CS-0458744
- AKOS000348663
- DTXSID60343788
- 93467-61-9
- EN300-1848315
- 4-(2,4-Dimethoxyphenyl)-2-butanone #
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- Inchi: InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-8H,4-5H2,1-3H3
- InChI Key: XVDBFSJIRHTDCP-UHFFFAOYSA-N
- SMILES: CC(=O)CCC1=C(C=C(C=C1)OC)OC
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5Ų
- XLogP3: 1.9
4-(2,4-dimethoxyphenyl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848315-0.5g |
4-(2,4-dimethoxyphenyl)butan-2-one |
93467-61-9 | 0.5g |
$397.0 | 2023-09-19 | ||
Enamine | EN300-1848315-10.0g |
4-(2,4-dimethoxyphenyl)butan-2-one |
93467-61-9 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1848315-1g |
4-(2,4-dimethoxyphenyl)butan-2-one |
93467-61-9 | 1g |
$414.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529411-100mg |
4-(2,4-Dimethoxyphenyl)butan-2-one |
93467-61-9 | 98% | 100mg |
¥22264.00 | 2024-04-24 | |
Enamine | EN300-1848315-5g |
4-(2,4-dimethoxyphenyl)butan-2-one |
93467-61-9 | 5g |
$1199.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529411-250mg |
4-(2,4-Dimethoxyphenyl)butan-2-one |
93467-61-9 | 98% | 250mg |
¥29106.00 | 2024-04-24 | |
Enamine | EN300-1848315-0.05g |
4-(2,4-dimethoxyphenyl)butan-2-one |
93467-61-9 | 0.05g |
$348.0 | 2023-09-19 | ||
Enamine | EN300-1848315-10g |
4-(2,4-dimethoxyphenyl)butan-2-one |
93467-61-9 | 10g |
$1778.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529411-50mg |
4-(2,4-Dimethoxyphenyl)butan-2-one |
93467-61-9 | 98% | 50mg |
¥26535.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529411-1g |
4-(2,4-Dimethoxyphenyl)butan-2-one |
93467-61-9 | 98% | 1g |
¥25315.00 | 2024-04-24 |
4-(2,4-dimethoxyphenyl)butan-2-one Related Literature
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 4-(2,4-dimethoxyphenyl)butan-2-one
4-(2,4-Dimethoxyphenyl)butan-2-one (CAS No. 93467-61-9): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research
4-(2,4-Dimethoxyphenyl)butan-2-one (CAS No. 93467-61-9) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, also known as DMPOB, is characterized by its unique molecular structure, which includes a butan-2-one backbone and a 2,4-dimethoxyphenyl substituent. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The molecular formula of 4-(2,4-dimethoxyphenyl)butan-2-one is C13H18O3, with a molecular weight of approximately 234.28 g/mol. Its physical properties include a melting point of around 50-52°C and a boiling point of approximately 250°C at 760 mmHg. The compound is generally stable under normal conditions but can undergo various chemical reactions under specific conditions, making it a useful starting material for synthetic pathways.
In recent years, 4-(2,4-dimethoxyphenyl)butan-2-one has been extensively studied for its potential applications in the development of new drugs and therapeutic agents. One notable area of research is its use as an intermediate in the synthesis of antioxidants and anti-inflammatory compounds. The presence of the dimethoxyphenyl group provides strong electron-donating properties, which can enhance the antioxidant activity of derived compounds. This makes it particularly relevant in the context of developing treatments for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Another significant application of 4-(2,4-dimethoxyphenyl)butan-2-one is in the field of cancer research. Studies have shown that derivatives of this compound exhibit promising anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that a derivative of 4-(2,4-dimethoxyphenyl)butan-2-one effectively inhibited the proliferation of breast cancer cells by modulating the activity of key enzymes involved in cell cycle regulation.
The versatility of 4-(2,4-dimethoxyphenyl)butan-2-one extends beyond its use as an intermediate in drug synthesis. It has also been explored for its potential in material science applications. The compound's unique chemical structure makes it suitable for use in the development of advanced materials with tailored properties, such as polymers and coatings with enhanced stability and functionality.
In addition to its applications in drug discovery and material science, 4-(2,4-dimethoxyphenyl)butan-2-one has been studied for its role in agrochemicals. Researchers have investigated its potential as a precursor for developing new pesticides and herbicides with improved efficacy and reduced environmental impact. The compound's ability to undergo selective chemical transformations makes it an attractive candidate for designing molecules with specific biological activities.
The synthesis of 4-(2,4-dimethoxyphenyl)butan-2-one typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the condensation of 2,4-dimethoxybenzaldehyde with an appropriate ketone or aldehyde followed by reduction steps to form the desired product. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, making it easier to produce this compound on a larger scale.
The safety profile of 4-(2,4-dimethoxyphenyl)butan-2-one is an important consideration in its use across various applications. While it is generally considered safe when handled properly, standard precautions should be taken to avoid exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure compliance with regulatory guidelines.
In conclusion, 4-(2,4-dimethoxyphenyl)butan-2-one (CAS No. 93467-61-9) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique molecular structure and versatile chemical properties make it an invaluable intermediate in the synthesis of bioactive molecules, drugs, advanced materials, and agrochemicals. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing scientific knowledge and technological innovation.
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